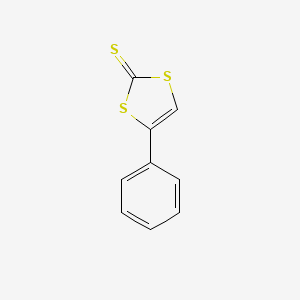

4-Phenyl-1,3-dithiole-2-thione

描述

Structure

3D Structure

属性

CAS 编号 |

2314-61-6 |

|---|---|

分子式 |

C9H6S3 |

分子量 |

210.3 g/mol |

IUPAC 名称 |

4-phenyl-1,3-dithiole-2-thione |

InChI |

InChI=1S/C9H6S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |

InChI 键 |

ZLHIKMZHVHFMJK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CSC(=S)S2 |

产品来源 |

United States |

Significance of the 1,3 Dithiole 2 Thione Core Structure in Contemporary Research

The 1,3-dithiole-2-thione (B1293655) framework is a cornerstone in the development of various functional organic materials. scispace.com This sulfur-rich heterocycle is a key precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are renowned for their electron-donating properties and their role in the creation of organic conductors and superconductors. beilstein-journals.orgmdpi.com The exceptional sulfur redox chemistry and polarizability of the 1,3-dithiole-2-thione core make it a versatile building block. scispace.com

Researchers have extensively utilized this core structure to create molecules with tailored electronic properties. The ability of the thione group to participate in various chemical transformations, including methylation and coupling reactions, allows for the construction of complex molecular architectures. mdpi.com Furthermore, the dithiolene moiety can form stable complexes with a variety of metals, opening avenues in coordination chemistry and the development of materials with interesting magnetic and optical properties. The inherent reactivity and electronic nature of the 1,3-dithiole-2-thione core continue to drive innovation in materials science.

Historical and Current Perspectives on 4 Phenyl Substitution in 1,3 Dithiole Systems

The introduction of a phenyl group at the 4-position of the 1,3-dithiole-2-thione (B1293655) ring system has been a strategic design element in modifying the compound's properties and reactivity. Historically, research on phenyl-substituted dithiolethiones has been intertwined with the broader exploration of dithiole chemistry for various applications, including potential therapeutic uses. nih.gov Early studies focused on the synthesis and fundamental reactivity of these compounds. tandfonline.com

In a comparative study, 4-phenyl-3H-1,2-dithiole-3-thione was noted for its activity in the lungs concerning the induction of glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enzymes involved in detoxification. nih.gov However, it was found to be a less potent inducer of hepatic phase II enzymes compared to the unsubstituted 3H-1,2-dithiole-3-thione (D3T). nih.gov

Current research continues to explore the influence of the phenyl substituent on the molecule's electronic and biological properties. The phenyl group, through its electronic effects, can modulate the redox potential of the dithiolethione core, which is a critical parameter for its application in charge-transfer complexes and molecular conductors. mdpi.com Furthermore, the phenyl ring provides a site for further functionalization, allowing for the fine-tuning of the molecule's properties for specific applications, such as in the development of neuroprotective agents where structure-activity relationships are crucial. nih.gov

Overview of Research Trajectories for Phenyl Substituted Dithiolethiones

Established Synthetic Pathways for the 1,3-Dithiole-2-thione (B1293655) Scaffold

The fundamental 1,3-dithiole-2-thione framework can be assembled through several reliable synthetic routes. These pathways are crucial for accessing not only the parent heterocycle but also precursors for more complex substituted analogs.

A prominent method for synthesizing the 1,3-dithiole-2-thione scaffold is through cycloaddition reactions, particularly the hetero-Diels-Alder [4+2] cycloaddition. researchgate.net This approach often utilizes the oligomer of 1,3-dithiole-2,4,5-trithione as a key reagent. researchgate.netkoreascience.kr This oligomer reacts with a variety of unsaturated compounds, including acyclic, carbocyclic, and heterocyclic alkenes, to form the desired dithiole-2-thione derivatives. researchgate.net

For instance, a facile synthesis of 4,5-(1',2'-diphenylethylenedithio)-1,3-dithiole-2-thione (dPhEDT-DTT) is achieved through a Diels-Alder type [2+4] cycloaddition reaction between the 1,3-dithiol-2,4,5-trithione oligomer and trans-stilbene. koreascience.kr Similarly, new hybrid compounds containing both a 1,3-dithiole-2-thione unit and a tetrathiafulvalene (TTF) unit have been formed through the [2+4] cycloaddition of the trithione oligomer with TTF derivatives. researchgate.net These cycloaddition strategies are valued for their efficiency in constructing the core ring system with fused substituents. researchgate.net

Another established pathway to 1,3-dithiole-2-thiones involves the chemical conversion of 1,3-dithiol-2-one (B14740766) precursors. The transformation of the carbonyl group (C=O) in the dithiol-2-one to a thiocarbonyl group (C=S) is a key step. This conversion can be accomplished using various thionating agents.

One documented method involves reacting cis-perhydro-1,3-benzodithiol-2-one with potassium O-methyl dithiocarbonate to yield the corresponding cis-perhydro-1,3-benzodithiole-2-thione. rsc.org This reaction proceeds through a proposed mechanism involving cyclohexane-cis-1,2-dithiol as an intermediate. rsc.org In a broader context, the conversion of dithiolan-2-ones to dithiolan-2-thiones is a recognized transformation in dithiole chemistry. rsc.org Furthermore, 1,3-dithiole-2-ones serve as versatile precursors for dithiolene complexes through base hydrolysis, highlighting their importance as synthetic intermediates in the field. psu.edu A gas-phase process has also been developed for the reverse reaction, converting 1,3-dithiolane-2-thione into 1,3-dithiolan-2-one over a molybdenum trioxide catalyst, a process that can be reversed by air regeneration of the catalyst. frontiersin.orgresearchgate.net

Introducing a phenyl group specifically at the 4-position of the 1,3-dithiole-2-thione ring can be achieved by selecting appropriate starting materials for the core synthesis. The cycloaddition reactions mentioned previously are highly adaptable for this purpose. By using an alkene that contains a phenyl group, such as styrene (B11656) or its derivatives, in a hetero-Diels-Alder reaction with a suitable dienophile like the 1,3-dithiole-2,4,5-trithione oligomer, a 4-phenyl substituted product can be generated. researchgate.net

Another common strategy in heterocyclic chemistry involves the condensation of a three-carbon precursor bearing the desired substituent with a sulfur source. For the synthesis of this compound, this could involve reacting a phenacyl derivative (e.g., phenacyl halide) with a source of the dithiocarbonate group. For example, the reaction of 4-phenyl-1,2-dithiole-3-thione, an isomer of the target compound, with various reagents demonstrates the stability and reactivity of the phenyl-dithiole scaffold. researchgate.nettandfonline.com

Advanced Synthetic Approaches to Substituted 1,3-Dithiole-2-thione Derivatives

Beyond the initial synthesis of the heterocyclic core, further functionalization allows for the creation of a diverse range of derivatives with tailored properties. Alkylation, acylation, and amide bond formation are key advanced strategies for this purpose.

The 1,3-dithiole-2-thione scaffold, particularly in its 4,5-dithiolate form (dmit), is amenable to further functionalization through alkylation and acylation reactions. thieme-connect.comresearchgate.net These reactions typically target the sulfur atoms of the dithiolate moiety. The synthesis of the zincate salt of 4,5-dimercapto-1,3-dithiole-2-thione produces a product that is sufficiently pure for subsequent alkylation and acylation reactions. orgsyn.org

For example, alkylation with 1,2-dibromoethane (B42909) is a key step in producing 4,5-ethylenedithio-1,3-dithiole-2-thione, an important precursor for the organic superconductor bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). orgsyn.org The acylation of related thiourea-containing heterocycles, such as imidazolidine-2-thione, with various acyl chlorides has also been studied extensively, leading to mono- or di-acylated products depending on the reaction conditions and the nature of the acylating agent. nih.gov These derivatization methods are crucial for creating new organic materials and complex molecular architectures. thieme-connect.comresearchgate.net

A sophisticated approach to modify the 1,3-dithiole-2-thione scaffold involves forming amide bonds with amino acids. This strategy combines the unique properties of the sulfur-rich heterocycle with the biological relevance and solubility of amino acids. mdpi.comnih.gov The synthesis of a novel series of 2-thioxo-1,3-dithiol-carboxamides (TDTCAs) has been achieved by coupling 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid with different amino acids, such as L-/D-alanine and L-/D-phenylalanine. mdpi.comnih.gov

This amide bond formation is effectively carried out under mild, room-temperature conditions using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). mdpi.comnih.gov The carboxyl groups of the dithiole precursor are activated by HBTU, facilitating the reaction with the amino group of the amino acid, which may be protected to prevent side reactions. nih.gov The resulting carboxamide derivatives are purified and characterized using methods such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). mdpi.comnih.gov

Table 1: Synthesis of 2-thioxo-1,3-dithiol-carboxamide Derivatives This table summarizes the coupling of 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid with various amino acid methyl esters.

| Compound ID | Amino Acid Used | Coupling Agent | Key Product | Reference |

| a | L-alanine | HBTU | 2-thioxo-1,3-dithiol-carboxamide derivative | mdpi.com |

| b | D-alanine | HBTU | 2-thioxo-1,3-dithiol-carboxamide derivative | mdpi.com |

| c | L-phenylalanine | HBTU | 2-thioxo-1,3-dithiol-carboxamide derivative | mdpi.comresearchgate.net |

| d | D-phenylalanine | HBTU | 2-thioxo-1,3-dithiol-carboxamide derivative | mdpi.comresearchgate.net |

Synthesis of Macrocyclic Structures Incorporating Dithiole-2-thione Units

The integration of 1,3-dithiole-2-thione moieties into macrocyclic frameworks is a significant area of research, driven by the potential applications of the resulting compounds in molecular recognition and supramolecular chemistry. A primary synthetic strategy involves the condensation reaction between a dithiolate, generated in situ, and a suitable dielectrophile.

A common precursor for these syntheses is the 2-thioxo-1,3-dithiole-4,5-dithiolate dianion, which can be generated from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (B1268231). researchgate.net The reaction of this dianion with various bis(halomethyl) aromatic or heteroaromatic compounds yields a range of macrocycles. For instance, condensation with 4,4'-bis(bromomethyl)-2,2'-bi-1,3-thiazole has been shown to produce a mixture of macrocyclic products. researchgate.net Similarly, the reaction with 2,6-bis(bromomethyl)pyridine (B1268884) leads to the formation of a novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit. thieme-connect.com

The synthesis of these macrocycles can be influenced by the nature of the reactants. For example, the use of a 5,5'-bis(ethoxycarbonyl) derivative of 4,4'-bis(bromomethyl)-2,2'-bi-1,3-thiazole resulted in the isolation of a single, symmetrical macrocyclic product, in contrast to the mixture obtained with the unsubstituted analogue. researchgate.net The characterization of these often sparingly soluble oligomeric products can be challenging, necessitating the use of techniques such as plasma desorption mass spectroscopy. researchgate.net

A key application of these dithiole-2-thione-containing macrocycles is their role as precursors to macrocyclic tetrathiafulvalene (TTF) derivatives. thieme-connect.combeilstein-journals.org This transformation is typically achieved through a trialkyl phosphite-mediated coupling reaction, which will be discussed in the subsequent section. beilstein-journals.org

Table 1: Examples of Macrocycle Synthesis with Dithiole-2-thione Units

| Dithiolate Precursor | Dielectrophile | Macrocyclic Product(s) | Reference |

|---|---|---|---|

| 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | 4,4'-Bis(bromomethyl)-2,2'-bi-1,3-thiazole | Mixture of macrocycles | researchgate.net |

| 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | 2,6-Bis(bromomethyl)pyridine | Macrocycle with pyridyl and dithiole-2-thione units | thieme-connect.com |

Derivatization for Tetrathiafulvalene (TTF) Precursors and Analogues

The conversion of this compound and its derivatives into tetrathiafulvalene (TTF) and its analogues is a cornerstone of materials chemistry, owing to the exceptional electron-donating properties of TTF-based molecules. acs.org The primary method for achieving this transformation is the coupling of 1,3-dithiole-2-thiones, often mediated by trialkyl phosphites. beilstein-journals.org This reaction can be used for both symmetrical (homo-coupling) and unsymmetrical (cross-coupling) TTF synthesis.

For the synthesis of unsymmetrical TTFs, a 1,3-dithiole-2-thione is reacted with a 1,3-dithiole-2-one in the presence of triethyl phosphite (B83602). mdpi.com This method is particularly useful for creating tailored TTF derivatives with specific electronic or structural properties. High temperatures are generally required to achieve good yields in these phosphite-promoted olefinations.

A significant application of this methodology is the intramolecular coupling of macrocycles containing two dithiole-2-thione units to form macrocyclic TTF derivatives. thieme-connect.combeilstein-journals.org For example, a macrocycle prepared from 2,6-bis(bromomethyl)pyridine and 4,5-bis(benzoylthio)-1,3-dithiole-2-thione undergoes intramolecular triethyl phosphite coupling to yield a novel macrocyclic π-donor incorporating a non-planar TTF moiety. thieme-connect.com

Furthermore, 1,3-dithiole-2-thiones serve as versatile building blocks for a wide array of TTF precursors. They can be functionalized at the 4- and 5-positions with various substituents to modulate the properties of the resulting TTF. For instance, the reaction of oligomeric 1,3-dithiole-2,4,5-trithione with enediones followed by treatment with phosphorus pentasulfide yields 1,3-dithiole-2-thione derivatives that are precursors to extended TTF systems. The introduction of fused furanodithiino and thienodithiino units is one such example of creating π-extended TTF derivatives.

The derivatization of the dithiolate precursor, 1,3-dithiole-2-thione-4,5-dithiolate (dmit), is another important route to TTF precursors and other functional materials. researchgate.net This nucleophilic reagent can be alkylated to introduce a variety of functional groups, leading to the synthesis of multi-sulfur heterocycles and TTF derivatives with interesting solid-state properties. researchgate.net

Table 2: Selected Methods for TTF Precursor Synthesis from Dithiole-2-thiones

| Dithiole-2-thione Derivative | Coupling Partner/Reagent | Product Type | Reference |

|---|---|---|---|

| Macrocycle with two dithiole-2-thione units | Triethyl phosphite | Macrocyclic TTF | thieme-connect.com |

| 1,3-Dithiole-2-thione | 1,3-Dithiole-2-one and triethyl phosphite | Unsymmetrical TTF | mdpi.com |

| Oligomeric 1,3-dithiole-2,4,5-trithione derived species | Phosphorus pentasulfide | Extended-TTF precursors |

Mechanistic Insights into 1,3-Dithiole-2-thione Synthesis

The synthesis of the 1,3-dithiole-2-thione ring system can be achieved through various routes, with the underlying mechanisms often involving nucleophilic attack, cycloaddition, or rearrangement reactions.

One common synthetic pathway involves the reaction of an activated acetylene, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), with a source of the trithiocarbonate (B1256668) dianion. A proposed mechanism for the formation of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) disodium (B8443419) salt from sodium and carbon disulfide suggests a different stoichiometry than previously accepted, indicating a potential alternative mechanistic pathway where a major portion of the initially formed sodium trithiocarbonate is converted into the dithiolate.

Another approach involves the reaction of 1,2-dichloroethyl ethyl ether with potassium trithiocarbonate to form 4-ethoxy-1,3-dithiolan-2-thione. rsc.org The subsequent acid-catalyzed elimination of ethanol (B145695) to yield 1,3-dithiole-2-thione is proposed to proceed via protonation of the thione group. rsc.org This generates a carbonium ion, which provides the driving force for the elimination of the ethoxy group as ethanol. rsc.org

[4+2] cycloaddition reactions also play a role in the synthesis of substituted 1,3-dithiole-2-thiones. Oligomeric 1,3-dithiole-2,4,5-trithione can react with various unsaturated compounds in a hetero-Diels-Alder fashion to form the dithiole-2-thione ring system.

Rearrangement reactions can also lead to the formation of functionalized 1,3-dithiole-2-thiones. For instance, an unusual 1,4-aryl shift has been observed in electron-rich 1,3-dithiole-2-thione derivatives in the presence of perchloric acid. The proposed mechanism involves the protonation of a hydroxyl group on a side chain, followed by the loss of water to form a carbocation. This carbocation is stabilized by resonance with the 1,3-dithiole-2-thione ring and can then undergo intramolecular rearrangement.

The sulfuration of 1,3-dicarbonyl compounds or their equivalents with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is a widely used method. The mechanism is believed to involve the initial thionation of the carbonyl groups, followed by intramolecular cyclization and further sulfurization to form the stable 1,3-dithiole-2-thione ring.

Table 3: Mechanistic Approaches in 1,3-Dithiole-2-thione Synthesis

| Mechanistic Type | Key Intermediates/Steps | Starting Material Examples | Reference |

|---|---|---|---|

| Nucleophilic Substitution/Elimination | Carbonium ion formation, elimination of a leaving group | 1,2-Dichloroethyl ethyl ether and potassium trithiocarbonate | rsc.org |

| Rearrangement | Carbocation formation, 1,4-aryl shift | 4,5-Bis(2-arylhydroxymethyl)-1,3-dithiole-2-thiones | |

| Cycloaddition | [4+2] Hetero-Diels-Alder reaction | Oligomeric 1,3-dithiole-2,4,5-trithione and alkenes |

Electrophilic and Nucleophilic Reactivity of the 1,3-Dithiole-2-thione Ring System

The 1,3-dithiole-2-thione ring system exhibits both electrophilic and nucleophilic characteristics. The exocyclic thione sulfur atom can act as a nucleophile, reacting with various electrophiles. evitachem.comresearchgate.net For instance, 1,3-dithiole-2-thione reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to form betaine (B1666868) intermediates. researchgate.net

Conversely, the ring itself contains electrophilic sites. Molecular electrostatic potential (MEP) calculations on related 2-thioxo-1,3-dithiol-carboxamides show that the most suitable sites for nucleophilic attack are located on the oxygen and sulfur atoms, while electrophilic sites are found on hydrogen atoms of attached groups. mdpi.com The carbon atom of the C=S group is also an electrophilic center susceptible to nucleophilic attack. Reactions with nucleophiles like amines or phosphites can lead to ring-opening or coupling reactions. nih.gov The phenyl group at the C4 position influences the electron density distribution within the ring, modulating its reactivity towards both electrophiles and nucleophiles.

Oxidation and Rearrangement Reactions of 1,3-Dithiole-2-thiones

The oxidation of 1,3-dithiole-2-thiones can proceed via different pathways depending on the oxidant and reaction conditions. Treatment with reagents like hydrogen peroxide in acetic acid generally affords 1,3-dithiolium salts in good yields. cdnsciencepub.com This reaction involves the oxidation and elimination of the exocyclic sulfur atom. However, the presence of strongly electron-withdrawing groups or benzo substitution can favor the formation of the corresponding 1,3-dithiol-2-one ("oxo" compound) instead. cdnsciencepub.com

Rearrangement reactions have been observed, particularly in derivatives with specific substituents. For example, 4,5-bis(2-arylhydroxymethyl)-1,3-dithiole-2-thiones undergo an unusual 1,4-aryl shift in the presence of acid catalysts like perchloric acid. beilstein-journals.orghw.ac.uk This process is initiated by the protonation of a hydroxyl group, leading to the formation of a carbocation stabilized by the 1,3-dithiole-2-thione ring. beilstein-journals.org This intermediate can then undergo rearrangement, providing a synthetic route to functionalized sulfur-rich compounds. hw.ac.uk

| Reactant System | Reagent/Conditions | Product(s) | Outcome |

| 1,3-Dithiole-2-thiones | H₂O₂ in Acetic Acid | 1,3-Dithiolium salts | Cation formation by loss of exocyclic sulfur. cdnsciencepub.com |

| 4,5-bis(2-arylhydroxymethyl)-1,3-dithiole-2-thiones | Perchloric Acid | Rearranged functionalized dithiole-thiones | 1,4-Aryl shift via carbocation intermediate. beilstein-journals.orghw.ac.uk |

1,3-Dipolar Cycloaddition Reactions Involving Dithiole-2-thiones

While 1,2-dithiole-3-thiones are well-documented to undergo 1,3-dipolar cycloadditions with alkynes to form 1,3-dithioles, this reactivity is a key transformation for sulfur heterocycles. researchgate.netresearchgate.netnih.gov In these reactions, the 1,2-dithiole-3-thione acts as a 1,3-dipole. For example, 4-phenyl-3H-1,2-dithiole-3-thione reacts with dibenzoylacetylene (B1330223) to form an initial mono-adduct, which can be unstable. cdnsciencepub.com

The related 1,3-dithiole-2-thione system can also participate in cycloaddition chemistry. The reaction of 1,3-benzodithiole-2-thione (B1218078) with benzyne, generated from the thermolysis of 2-carboxybenzenediazonium chloride, proceeds through a 1,3-dipolar cycloaddition to yield a sulfur ylide intermediate. oup.comrsc.org This intermediate can be trapped with hydrogen chloride to form a novel tetracyclic sulfonium (B1226848) salt. oup.com These reactions highlight the ability of the dithiole-thione scaffold to engage in cycloaddition pathways, leading to complex heterocyclic systems.

| Dithiole-thione System | Dipolarophile | Intermediate/Product | Reference |

| 4-Phenyl-3H-1,2-dithiole-3-thione | Dibenzoylacetylene | Unstable mono-adduct | cdnsciencepub.com |

| 1,3-Benzodithiole-2-thione | Benzyne | Sulfur ylide intermediate, trapped as a sulfonium salt | oup.comrsc.org |

Dithiolate Anion Formation and Coordination Chemistry with Metal Centers

The 1,3-dithiole-2-thione framework is a precursor to the important ligand 1,3-dithiole-2-thione-4,5-dithiolate, commonly known as dmit²⁻. researchgate.netwikipedia.org The sodium salt, Na₂dmit, is synthesized via the reduction of carbon disulfide with sodium. wikipedia.org A more controlled synthesis involves the cleavage of a bis(thioester) derivative with sodium methoxide (B1231860) to generate the dithiolate anion. wikipedia.org

This dithiolate ligand (dmit²⁻) is renowned for its ability to form coordination complexes with a wide range of transition metals, including Ni, Zn, Au, Sb, and Sn. researchgate.netacs.orgresearchgate.net The resulting metal-dmit complexes have been extensively studied due to their interesting electronic properties, with some exhibiting behaviors like molecular superconductivity. researchgate.net In these complexes, the dmit ligand can act as a bidentate chelating agent or as a bridging ligand, leading to the formation of mononuclear, dinuclear, or polymeric structures. researchgate.netulisboa.pt For instance, in (Ph₃Sn)₂(dmit), the dmit ligand bridges two tetrahedral tin centers, whereas it acts as a chelating ligand in R₂Sn(dmit). researchgate.net

Radical Cation Generation and Stability

The generation of radical cations from 1,3-dithiole-2-thione and its derivatives is a key feature of their chemistry, underpinning their use in conductive materials. beilstein-journals.orgmun.ca Oxidation, often electrochemical, leads to the formation of a stable radical cation. nih.govmun.ca Theoretical studies using Density Functional Theory (DFT) have investigated the electronic structure of the 1,3-dithiole-2-thione (DTT) radical cation. researchgate.networldscientific.com

These studies show that upon oxidation to the radical cation, there is an increased extent of electron conjugation across the molecule compared to the neutral species. worldscientific.com The positive charge becomes delocalized over the entire dithiafulvalene structure. mdpi.com The stability of the radical cation is a crucial factor in the electronic properties of materials derived from these heterocycles. The presence of electron-donating groups can destabilize related nitroso-alkene derivatives, leading to oxidation, which indicates the sensitivity of the system's stability to its substitution pattern. dur.ac.uk

| Molecule | Method of Generation | Key Finding | Reference |

| 1,3-Dithiole-2-thione (DTT) | Oxidation (Theoretical) | Increased electron conjugation in radical cation vs. neutral molecule. | worldscientific.com |

| Tetrathiafulvalene (TTF) derivatives | Electrochemical Oxidation | Stepwise formation of stable radical cation and dication. | beilstein-journals.orgnih.gov |

Interconversion Pathways with Related Sulfur Heterocycles

1,3-Dithiole-2-thiones are valuable intermediates for the synthesis of other sulfur-containing heterocycles. One of the most prominent transformations is the phosphite-mediated coupling reaction to form tetrathiafulvalenes (TTFs). beilstein-journals.orgnih.gov

Furthermore, the 1,3-dithiole-2-thione ring can be converted into other heterocyclic systems through ring-opening and subsequent recyclization reactions. For example, reductive cleavage of related 3-imino-1,2-dithioles with sodium borohydride (B1222165) leads to a ring-opening, which is followed by cyclization to form 2,3-dihydro-4H-1,3-thiazine-4-thiones. canterbury.ac.nz Cycloaddition reactions can also lead to new heterocyclic systems; for instance, the reaction of certain 1,3-dithiole-2-ylidene derivatives with activated alkynes can unexpectedly yield 2-(thiophen-3(2H)-ylidene)-1,3-dithioles. researchgate.netnih.gov These transformations showcase the utility of the dithiole-thione core as a scaffold for accessing a diverse range of sulfur-based heterocycles.

Theoretical and Computational Chemistry of 4 Phenyl 1,3 Dithiole 2 Thione

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3-dithiole-2-thione (B1293655) derivatives. researchgate.netnih.gov These calculations offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecules like 4-Phenyl-1,3-dithiole-2-thione.

The electronic structure of 1,3-dithiole-2-thiones is a key determinant of their chemical behavior and physical properties. mdpi.com DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical parameter for assessing molecular stability and reactivity. mdpi.comespublisher.com

For the parent compound, 1,3-dithiole-2-thione (DTT), the HOMO is primarily localized on the dithiolethione ring and the exocyclic sulfur atom, indicating that these are the sites of electron donation. bioinfopublication.org The LUMO, conversely, is distributed over the entire molecule, suggesting that the molecule can accept electrons into a delocalized π-system. bioinfopublication.org The introduction of a phenyl group at the 4-position is expected to influence the electronic distribution and the HOMO-LUMO gap. Studies on related phenyl-substituted systems suggest that the phenyl ring can participate in the conjugated π-system, which can affect the orbital energies. asianpubs.org

The HOMO-LUMO energy gap is an indicator of the kinetic stability of a molecule. espublisher.com A larger gap implies higher stability and lower chemical reactivity. For derivatives of 1,3-dithiole-2-thione, the nature and position of substituents have a significant impact on the HOMO and LUMO energy levels. bioinfopublication.org For instance, electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO. bioinfopublication.org

| Compound | -HOMO (a.u.) | -LUMO (a.u.) | ΔE (a.u.) | Reference |

|---|---|---|---|---|

| 1,2-dithiole-3-thione | 0.235 | 0.101 | 0.134 | bioinfopublication.org |

| 4-Methyl-1,2-dithiole-3-thione | 0.231 | 0.096 | 0.135 | bioinfopublication.org |

| 5-Methyl-1,2-dithiole-3-thione | 0.230 | 0.094 | 0.136 | bioinfopublication.org |

Note: The table shows data for related 1,2-dithiole-3-thione derivatives to illustrate the effect of substitution on electronic properties. Specific data for this compound was not available in the searched literature.

Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional structure of a molecule. bioinfopublication.org For 1,3-dithiole-2-thione and its derivatives, these calculations have confirmed a planar structure for the dithiole ring. researchgate.net The planarity of the ring system is crucial for effective π-conjugation.

In the case of this compound, a key structural parameter is the dihedral angle between the phenyl ring and the 1,3-dithiole ring. Steric hindrance between the hydrogen atoms on the phenyl ring and the sulfur atoms of the dithiole ring can lead to a twisted conformation. acs.org Computational studies on similar structures have shown that the phenyl group is often twisted out of the plane of the heterocyclic ring. acs.org This twist angle has implications for the extent of electronic communication between the two ring systems. For a related compound, after protonation, the five-membered dithiolium ring is nearly planar and is oriented at an interplanar angle of 64.6° with respect to the adjacent phenyl group. acs.org

| Parameter | Calculated (HF) | Calculated (DFT) | Experimental | Reference |

|---|---|---|---|---|

| S1-S2 | 2.046 | 2.071 | 2.056 | bioinfopublication.org |

| S2-C3 | 1.713 | 1.737 | 1.722 | bioinfopublication.org |

| C3-C4 | 1.428 | 1.432 | 1.420 | bioinfopublication.org |

| C4-C5 | 1.349 | 1.365 | 1.353 | bioinfopublication.org |

| C5-S1 | 1.728 | 1.751 | 1.739 | bioinfopublication.org |

| C3-S6 | 1.644 | 1.668 | 1.643 | bioinfopublication.org |

| ∠S1-S2-C3 | 96.2 | 95.9 | 96.1 | bioinfopublication.org |

| ∠S2-C3-C4 | 115.4 | 115.8 | 115.8 | bioinfopublication.org |

| ∠C3-C4-C5 | 119.8 | 119.5 | 119.5 | bioinfopublication.org |

| ∠C4-C5-S1 | 120.4 | 120.2 | 120.3 | bioinfopublication.org |

| ∠C5-S1-S2 | 88.1 | 88.5 | 88.3 | bioinfopublication.org |

Note: The table provides data for the parent 3H-1,2-dithiole-3-thione as a reference for the core ring structure.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 1,3-dithiole-2-thiones. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energy barriers for different reaction pathways. researchgate.netnih.gov

For example, in the reaction of a related 4-phenyl-3H-1,2-dithiole-3-thione with 2-cyanomethyl-benzothiazole, DFT calculations revealed that the rate-limiting step is a cyclization process leading to the closure of a 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. researchgate.net Such studies provide a detailed understanding of the reaction at a molecular level, which is often difficult to obtain through experimental means alone. researchgate.net

Ab Initio Methods in Electronic Structure Determination of 1,3-Dithiole-2-thiones

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying the electronic structure of molecules. worldscientific.comnih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) are used to obtain highly accurate electronic properties. researchgate.netbioinfopublication.org

For 1,3-dithiole-2-thiones, ab initio calculations have been used to investigate geometries and energies, often in conjunction with DFT methods for comparison. researchgate.networldscientific.com These studies have confirmed the significant extent of conjugation across the molecule and its radical cation. worldscientific.com In complexes of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) with metals, ab initio calculations have been crucial in assigning electronic transitions and understanding the contribution of metal orbitals to the frontier molecular orbitals. nih.gov

Structure-Property Relationships Derived from Computational Models

Computational models are invaluable for establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). researchgate.netgrafiati.com By calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with observed physical properties or biological activities. bioinfopublication.org

For derivatives of 1,2-dithiole-3-thione, QSAR studies have been performed to model their detoxication properties. researchgate.net These models use descriptors such as net atomic charges (q), dipole moment (DM), polarizability (Pol), and HOMO energy (E-HOMO) to predict biological activity. researchgate.net Such models can guide the design of new derivatives with enhanced properties. researchgate.net The lipophilicity of 4-phenyl-1,2-dithiole-3-thione has been calculated, which is an important parameter for its biological interactions. asianpubs.org

Modeling of Charge Transport Properties in Molecular Conductors

1,3-Dithiole-2-thione and its derivatives are fundamental building blocks for organic molecular conductors. worldscientific.commdpi.comresearchgate.net Computational modeling plays a critical role in understanding and predicting the charge transport properties of materials based on these molecules. worldscientific.com

The efficiency of charge transport in molecular conductors is related to the transfer integrals between adjacent molecules in the crystal lattice. mdpi.comresearchgate.net These transfer integrals, which describe the ease of electron hopping between molecules, are highly sensitive to the molecular arrangement and orientation. researchgate.net Computational methods can calculate these integrals based on the crystal structure.

A key factor in the conductivity of radical cation salts of 1,3-dithiole-2-thiones is the relaxation energy required for the formation of the radical cation. researchgate.networldscientific.com A smaller relaxation energy facilitates charge transport. researchgate.networldscientific.com Computational studies have shown that 1,3-dithiole-2-thione (DTT) and its derivatives have low relaxation energies, making them promising candidates for molecular conductors. researchgate.networldscientific.com The formation of the radical cation in DTT is accompanied by an increase in the extent of conjugation, which also favors charge transport. researchgate.networldscientific.com

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural confirmation of 4-Phenyl-1,3-dithiole-2-thione in solution.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the protons in different chemical environments. The single proton on the dithiole ring typically appears as a singlet. The five protons of the phenyl group usually resonate as a more complex multiplet in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information, identifying the carbon skeleton of the molecule. A key diagnostic signal is that of the thione carbon (C=S), which is characteristically found at a very low field. The spectrum also shows distinct signals for the carbons of the dithiole ring and the phenyl group. The structures of such compounds are often confirmed using a combination of FTIR, ¹H NMR, ¹³C NMR, and mass spectra researchgate.net.

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4 - 7.6 | Multiplet | Phenyl protons |

| ¹H | ~7.1 | Singlet | Dithiole proton |

| ¹³C | ~211 | - | C=S (Thione) |

| ¹³C | ~128 - 135 | - | Phenyl carbons |

| ¹³C | ~115 - 130 | - | Dithiole carbons |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Identification

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation of compounds by gas chromatography with their detection by mass spectrometry. For this compound, GC-MS would provide a specific retention time and a mass spectrum featuring the molecular ion peak and characteristic fragmentation patterns, further confirming its identity. Mass spectrometry is a common technique used alongside NMR for the characterization of dithiole derivatives d-nb.info.

UV-Visible Spectroscopy for Electronic Transitions and Binding Studies

UV-Visible spectroscopy is used to investigate the electronic transitions within the this compound molecule. The spectrum arises from the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy molecular orbitals. The electronic transitions of 1,3-dithiole-2-thione (B1293655) have been investigated by Linear Dichroism (LD) spectroscopy in the near-UV and visible regions ruc.dk. These transitions are typically of the π→π* and n→π* type, associated with the conjugated π-system of the phenyl ring and the dithiole-2-thione moiety masterorganicchemistry.com. This technique is also valuable for studying how the compound interacts with other chemical species, as binding events can lead to shifts in the absorption maxima.

Table 2: Typical UV-Visible Absorption Data

| Transition Type | Approximate λmax (nm) | Region |

|---|---|---|

| π→π* | ~300 - 360 | UV |

| n→π* | ~400 - 460 | UV-Visible |

Note: The exact absorption maxima (λmax) can be influenced by the solvent polarity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. A particularly diagnostic absorption is the stretching vibration of the C=S (thione) group. Other key bands include those for the aromatic C-H and C=C bonds of the phenyl ring. IR spectroscopy data often shows that in solution, dithiolethiones are in equilibrium with their starting compounds mdpi.com.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| ~1600 - 1450 | C=C Stretch | Aromatic (Phenyl) |

| ~1250 - 1050 | C=S Stretch | Thione |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For the related compound 3-phenyl-1,4,2-dithiazole-5-thione, X-ray analysis revealed that the heterocyclic and phenyl rings are nearly co-planar nih.govresearchgate.net. Such studies can also reveal important packing features like π–π stacking and weak C—H⋯S contacts, which influence the material's bulk properties nih.govresearchgate.net.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Property Analysis

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox behavior of this compound. This technique provides information about the oxidation and reduction potentials of the molecule, offering insights into its ability to donate or accept electrons. The electrochemistry of various 1,3-dithiole-2-thione derivatives has been studied using cyclic voltammetry, often in an anhydrous solvent with a supporting electrolyte nih.gov. These studies are essential for applications in materials science, such as the development of organic conductors, where the redox properties are of paramount importance.

Applications in Materials Science and Advanced Materials

Precursors for Organic Metals and Superconductors

A primary application of 4-Phenyl-1,3-dithiole-2-thione is as a precursor in the synthesis of organic metals and superconductors. These materials are of fundamental interest for their potential to exhibit metallic conductivity and even superconductivity at low temperatures, phenomena once thought to be exclusive to inorganic materials.

The core of this application lies in the synthesis of Tetrathiafulvalene (B1198394) (TTF) and its derivatives. TTF is a remarkable organic molecule that can be easily oxidized to a stable radical cation and a dication, a property that is central to its role in conducting materials. The synthesis of TTF and its analogues often involves the coupling of 1,3-dithiole-2-thione (B1293655) building blocks. wikipedia.org For instance, phosphite-mediated coupling reactions are a common method to convert 1,3-dithiole-2-thiones into the corresponding TTF derivatives. rsc.orgnih.gov

The introduction of a phenyl group, as in this compound, allows for the synthesis of phenyl-substituted TTFs. These substituents can influence the solid-state packing and electronic properties of the resulting TTF derivatives. The synthesis of asymmetrically substituted TTFs can be achieved through cross-coupling reactions between different 1,3-dithiole-2-thiones or between a 1,3-dithiole-2-thione and a 1,3-dithiole-2-one. nih.gov The development of synthetic methodologies, such as palladium-catalyzed C–H arylation, has further expanded the range of accessible TTF derivatives bearing aryl groups. nih.gov

The electron-donating nature of TTF and its derivatives, including those derived from this compound, is key to the formation of charge-transfer (CT) complexes and radical ion salts. rsc.org These materials are typically formed by combining the electron-donating TTF derivative with an electron-accepting molecule, such as tetracyanoquinodimethane (TCNQ). jh.edu In these complexes, a partial or complete transfer of an electron occurs from the donor to the acceptor, creating mobile charge carriers.

The degree of charge transfer is a critical parameter that influences the electrical conductivity of the resulting material. jh.edu The crystal structure of these CT complexes often features segregated stacks of donor and acceptor molecules, which provides pathways for charge transport. The conductivity of these materials can be highly anisotropic, with the highest conductivity observed along the stacking direction. jh.edu The formation of these conductive salts is a cornerstone of molecular electronics. wikipedia.org

Table 1: Electrical Conductivity of Selected TTF-based Charge-Transfer Complexes

| Donor | Acceptor | Conductivity (S/cm) |

| TTF | TCNQ | ~500 |

| Phenyl-substituted TTF Derivative | TCNQ | Varies with substitution |

Note: The conductivity of phenyl-substituted TTF-TCNQ complexes can vary depending on the specific derivative and the quality of the crystalline material.

Components in Organic Electronic and Optoelectronic Materials

Beyond their role in organic metals, derivatives of this compound are integral components in a range of organic electronic and optoelectronic materials. These applications leverage the semiconducting and photophysical properties of the molecules.

Phenyl-substituted TTF derivatives have been systematically investigated for their use in organic field-effect transistors (OFETs). nih.govresearchgate.net The performance of these devices is highly dependent on the molecular packing in the solid state, which influences the efficiency of charge transport. Good transistor properties are often associated with two-dimensional intermolecular interactions, which can be achieved when the molecules adopt a specific orientation on the substrate. nih.gov The mobility of charge carriers is a key performance metric for OFETs.

Furthermore, TTF derivatives can be incorporated into polymer chains to create conductive polymers. rsc.org These materials combine the processability of polymers with the electronic properties of the TTF moiety. The synthesis of both main-chain and side-chain TTF polymers has been reported, leading to materials that can be processed into films and other forms for electronic applications. rsc.org

Table 2: Field-Effect Mobility of Phenyl-Substituted TTF Derivatives in OFETs

| TTF Derivative | Mobility (cm²/Vs) |

| Biphenyl-substituted TTF | 0.11 nih.govresearchgate.net |

| Other Phenyl-substituted TTFs | Varies with structure |

The photo-responsive nature of TTF-based materials makes them suitable for integration into photoconductive systems. Upon absorption of light, these materials can generate charge carriers (electrons and holes), leading to an increase in electrical conductivity. This phenomenon is central to the operation of photodetectors and other photosensitive devices.

The formation of charge-transfer complexes can lead to materials with significant photocurrent responses. For example, some TTF-based charge-transfer salts have been shown to exhibit a rapid and reproducible photocurrent when illuminated. nih.gov The efficiency of photocurrent generation is related to the efficiency of charge separation and transport within the material. The design of donor-acceptor systems based on TTF derivatives is a key strategy in the development of organic solar cells. nih.govrsc.org

Materials with large third-order nonlinear optical (NLO) properties are of great interest for applications in optical communications, optical switching, and optical limiting. nih.gov Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit significant NLO responses. nih.gov

Derivatives of tetrathiafulvalene, including those with phenyl substituents, have been investigated for their NLO properties. iaea.org The delocalization of π-electrons across the TTF core and its substituents can lead to large third-order optical nonlinearities. The third-order nonlinear susceptibility, χ(3), is a measure of the NLO response of a material. Research has shown that some TTF derivatives exhibit large third-order refractive indices and saturated nonlinear absorption, making them promising candidates for NLO applications. iaea.org Theoretical studies have also been employed to predict and understand the NLO properties of these molecules. nih.govrsc.org

Table 3: Third-Order Nonlinear Optical Susceptibility of Selected Organic Materials

| Material | χ(3) (esu) |

| Fluorinated poly(p-phenylenevinylene) copolymer | (6 ± 2) x 10⁻¹⁰ nih.govresearchgate.net |

| TTF Derivatives | Varies with structure |

Note: The NLO properties of TTF derivatives are highly dependent on their specific molecular structure and the measurement conditions.

Supramolecular Assemblies and Crystal Engineering

The formation of well-defined supramolecular structures from molecules like this compound is governed by the principles of molecular self-assembly. This process relies on non-covalent interactions to arrange molecules into ordered, functional architectures. For derivatives of 1,3-dithiole-2-thione, self-assembly is primarily driven by a combination of π–π stacking, hydrogen bonding, and chalcogen interactions nih.govrsc.org.

One common strategy for achieving ordered structures is through solution-based self-assembly, where molecules spontaneously organize upon solvent evaporation or changes in concentration. The planar, aromatic nature of both the phenyl ring and the dithiole heterocycle in this compound promotes π–π stacking, where molecules align face-to-face to maximize orbital overlap. This leads to the formation of one-dimensional columns or stacks, which are fundamental motifs in crystal engineering nih.gov. The presence and orientation of substituents on the core structure can be used to tune the packing arrangement and the resulting material properties. For instance, the introduction of groups capable of forming strong hydrogen bonds can direct the assembly into more complex two- or three-dimensional networks rsc.org.

The crystal structure of compounds related to this compound reveals the critical role of various intermolecular forces in dictating the solid-state packing. Analysis of analogous structures, such as 3-phenyl-1,4,2-dithiazole-5-thione, provides insight into the specific interactions at play nih.govresearchgate.net.

Hydrogen Bonding: Although conventional hydrogen bonds (like O-H···O) are absent in the parent molecule, weak C-H···S and C-H···N hydrogen bonds are crucial. The hydrogen atoms on the phenyl ring can act as donors, interacting with the sulfur atoms of the dithiole ring or the exocyclic thione group on neighboring molecules. These interactions orient the molecules into specific arrangements, often described as head-to-tail chains nih.govresearchgate.net.

π–π Stacking: The planar aromatic rings engage in π–π stacking interactions. In the crystal lattice, molecules can arrange in parallel chains with significant overlap between the dithiole moiety and the phenyl ring of an adjacent molecule. The distances between the centers (centroids) of these rings are typically in the range of 3.7 to 3.8 Å, indicative of effective stacking nih.govresearchgate.net.

The interplay of these forces dictates the final crystal architecture. The table below summarizes key intermolecular interactions and their typical distances as observed in the crystal structures of analogous compounds.

| Interaction Type | Description | Typical Distance (Å) |

| Chalcogen-chalcogen | Short contact between sulfur atoms of neighboring molecules. | S···S: ~3.575 |

| Hydrogen Bonding | Weak interaction between a phenyl C-H group and a sulfur atom. | C-H···S: ~2.96 - 3.11 |

| π–π Stacking | Interaction between parallel aromatic rings. | Centroid-Centroid: ~3.712 - 3.717 |

Data derived from the crystal structure analysis of the closely related compound 3-phenyl-1,4,2-dithiazole-5-thione. nih.govresearchgate.net

Building Blocks for Complex Molecular Architectures

Heterocyclic compounds are fundamental building blocks in organic synthesis for the construction of more complex, functional molecules nih.gov. The this compound scaffold is a valuable precursor for creating larger molecular architectures, particularly for applications in materials science. Its structure contains multiple reactive sites that can be chemically modified.

The 1,3-dithiole-2-thione unit is famously used as a key synthon for the preparation of tetrathiafulvalene (TTF) and its derivatives. TTFs are excellent electron donors and have been extensively studied for their use in creating electrically conductive organic materials, often referred to as organic metals. The synthesis typically involves coupling two 1,3-dithiole-2-thione units or their corresponding oxo-analogs.

Furthermore, the phenyl group can be functionalized to attach other molecular fragments, allowing for the creation of dyads, triads, or polymers. By adding electron-donating or electron-withdrawing groups to the phenyl ring, the electronic properties of the entire molecule can be tuned. This versatility makes this compound and related dithiole compounds attractive C₂-synthons for assembling a wide array of complex molecular structures, similar to how 1,3-dithianes are used as versatile C₁-synthons in organic chemistry nih.govbeilstein-journals.org.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1,3-dithiole-2-thiones often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. mdpi.com Future research is increasingly focused on developing greener and more efficient synthetic routes to 4-Phenyl-1,3-dithiole-2-thione and its derivatives, aligning with the principles of sustainable chemistry. unife.itrsc.org

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. niscpr.res.innih.govnih.gov The application of microwave irradiation to the synthesis of sulfur-containing heterocycles has shown significant promise in reducing energy consumption and minimizing by-product formation. researchgate.netresearchgate.net

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are gaining attention as environmentally benign alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. unipa.itresearchgate.netdntb.gov.uaacs.org Research into the use of ILs as both solvents and catalysts for the synthesis of 1,3-dithiole-2-thiones could lead to more sustainable and efficient processes. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. unimi.ituc.ptdurham.ac.ukresearchgate.netnih.gov Developing flow-based methodologies for this compound would enable more efficient and reproducible production, particularly for large-scale applications.

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, eliminates the need for bulk solvents, thereby reducing waste and environmental impact. thieme-connect.demdpi.comorganic-chemistry.org Exploring mechanochemical routes for the synthesis of dithiolethiones presents a promising avenue for green chemistry.

| Sustainable Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. niscpr.res.innih.gov | Faster and more energy-efficient production. |

| Ionic Liquids | Low volatility, recyclability, potential catalytic activity. unipa.itresearchgate.net | Greener reaction medium, potentially simplified purification. |

| Flow Chemistry | Improved safety, scalability, and process control. unimi.ituc.pt | Facilitates large-scale and automated synthesis. |

| Mechanochemistry | Solvent-free conditions, reduced waste. thieme-connect.deorganic-chemistry.org | Environmentally friendly solid-state synthesis route. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Future research will focus on innovative derivatization strategies to enhance its electronic, optical, and material properties.

Promising derivatization approaches include:

Phosphorus Functionalization: The introduction of phosphanyl groups onto the 1,3-dithiole-2-thione (B1293655) backbone can lead to new P-functionalized tetrathiafulvalenes (TTFs), which are of great interest for molecular electronics. rsc.org

Post-Polymerization Modification: Incorporating this compound into polymer chains and subsequently modifying it allows for the creation of functional polymers with tailored properties. researchgate.netrsc.orgresearchgate.netwiley-vch.defrontiersin.org This approach is particularly relevant for developing new materials for organic electronics and sensors.

Nonlinear Optical (NLO) Chromophores: Derivatization to create push-pull systems, where the 1,3-dithiole-2-ylidene moiety acts as an electron donor, can lead to materials with significant second-order NLO properties, which are valuable for applications in optoelectronics. researchgate.net

Click Chemistry: The use of "click" reactions, known for their high efficiency and selectivity, can be a powerful tool for attaching various functional groups to the this compound scaffold, enabling the rapid synthesis of a diverse library of derivatives.

| Derivatization Strategy | Target Functionality | Potential Applications |

|---|---|---|

| Phosphorus Functionalization | Creation of novel TTF precursors. rsc.org | Organic conductors and superconductors. |

| Post-Polymerization Modification | Tailored polymer properties. researchgate.netrsc.org | Functional polymers for electronics and sensors. |

| Nonlinear Optical (NLO) Chromophores | Enhanced second-order NLO response. researchgate.net | Optoelectronics and photonics. |

| Click Chemistry | Rapid and efficient functionalization. | High-throughput screening of new materials. |

Advanced Computational Modeling for Predictive Materials Design

Computational chemistry plays an increasingly vital role in materials science by providing insights into molecular properties and guiding the design of new materials. Advanced computational modeling will be instrumental in predicting the properties of this compound derivatives and accelerating the discovery of novel functional materials.

Future computational efforts will likely involve:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods will continue to be used to investigate the electronic structure, electronic transitions, and optical properties of this compound and its derivatives. ruc.dk DFT can also be used to predict NLO properties, aiding in the design of new chromophores. nih.gov

Machine Learning (ML): ML algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules. stumejournals.comnih.govrsc.orgnih.govresearchgate.net This data-driven approach can significantly accelerate the materials discovery process by identifying promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials containing this compound, such as their morphology, packing, and charge transport characteristics in the solid state.

Integration of this compound into Emerging Functional Materials

The unique properties of this compound make it an attractive component for a variety of emerging functional materials. Future research will explore its integration into advanced material architectures.

Potential areas of application include:

Organic Field-Effect Transistors (OFETs): Derivatives of 1,3-dithiole-2-thione, particularly those that can be converted to tetrathiafulvalene (B1198394) (TTF) analogues, are promising candidates for semiconductor materials in OFETs due to their ability to facilitate intermolecular electronic transfer through π-π stacking. nih.gov

Redox-Active Polymers: Incorporating the 1,3-dithiole-2-thione moiety into polymer backbones or as pendant groups can lead to redox-active polymers with applications in energy storage, electrochromic devices, and sensors. nih.govrsc.org

Metal-Organic Frameworks (MOFs): The dithiolate form of 1,3-dithiole-2-thione can act as a ligand for the construction of redox-active MOFs. These materials could have applications in catalysis, sensing, and gas storage.

Investigation of Advanced Redox-Active Systems and Their Material Consequences

The redox activity of this compound and its derivatives is a key feature that underpins many of their potential applications. A deeper understanding of their electrochemical behavior and the consequences for material properties is a critical area for future research.

Key research directions include:

Multi-Stage Redox Systems: The development of molecules based on the 1,3-dithiole framework that exhibit multiple, stable oxidation states is of great interest for applications in molecular electronics and information storage. dur.ac.uk

Redox-Switchable Materials: Exploring how the redox state of the this compound unit can be used to control the properties of a material, such as its color (electrochromism), conductivity, or magnetic properties, is a promising avenue of research.

Electrocatalysis: The sulfur-rich nature of this compound suggests its potential use in electrocatalysis, for example, in energy conversion and storage applications.

Dithiolene Complex Chemistry: The deprotected dithiolate form of the molecule is a versatile ligand for forming dithiolene complexes with a wide range of metals. nih.govresearchgate.net These complexes often exhibit interesting redox and magnetic properties, making them relevant for various applications in materials science.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Phenyl-1,3-dithiole-2-thione, and how can its purity and yield be maximized?

- Methodological Answer : The synthesis typically involves reacting phenylacetylene with bis(2,2,6,6-tetramethylpiperidine) disulfide in ethanol under reflux. A reported yield of 45% was achieved, with recrystallization from ethanol yielding a pure product (mp 117°C). Key characterization techniques include IR spectroscopy (e.g., peaks at 3100 cm⁻¹ for aromatic C-H stretching) and NMR (δ 5.69 for the thione proton) . To optimize yield, iterative adjustments to stoichiometry, solvent polarity, and reaction time are recommended.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine multiple techniques:

- IR Spectroscopy : Identify thione (C=S) stretches near 1055–1045 cm⁻¹ and aromatic C-H stretches.

- NMR : Look for singlet signals in the aromatic region (δ 7.32 for the phenyl group) and the thione proton (δ 5.69 in CS₂ solvent).

- Mass Spectrometry : Confirm molecular ion peaks (m/z 210) and fragmentation patterns (e.g., m/z 134 as base peak) . Cross-validation with computational simulations (e.g., DFT for predicted spectra) enhances reliability.

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer : Use factorial design to systematically vary factors like temperature, catalyst loading, and solvent ratio. For example, a 2³ factorial design can identify interactions between variables. Alternatively, orthogonal design reduces experimental runs while maximizing data utility, as demonstrated in chemical engineering optimizations . Post-hoc regression analysis (e.g., using MATLAB or Python libraries) quantifies variable significance.

Q. How can computational tools like COMSOL Multiphysics or DFT simulations enhance understanding of this compound’s reactivity?

- Methodological Answer :

- Reaction Modeling : Simulate reaction pathways (e.g., sulfur insertion mechanisms) using density functional theory (DFT) to identify transition states and intermediates.

- Solvent Effects : Apply COMSOL to model solvent polarity impacts on reaction kinetics .

- Data Integration : Combine computational results with empirical data (e.g., kinetic studies) to refine mechanistic hypotheses.

Q. What methodologies address contradictions in spectroscopic or synthetic data for this compound?

- Methodological Answer :

- Error Analysis : Apply methods from Bevington & Robinson (e.g., propagation of uncertainty) to quantify instrumental errors in spectral data .

- Reproducibility Checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to isolate environmental variables.

- Peer Validation : Cross-check results with independent labs using standardized protocols (e.g., IUPAC guidelines).

Q. How can researchers investigate the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., substituting phenyl with heteroaromatic groups) and screen for antimicrobial activity via microdilution assays.

- Theoretical Frameworks : Use ligand-based virtual screening (e.g., molecular docking with bacterial enzyme targets) to prioritize compounds for testing .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing multi-factor experimental data in synthesis optimization?

- Methodological Answer :

- Regression Analysis : Fit response surfaces to experimental variables (e.g., yield vs. temperature/pressure) using tools like R or Python’s SciPy .

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets to identify dominant variables affecting purity .

Q. How can isotopic labeling or kinetic studies elucidate the mechanistic pathways of this compound formation?

- Methodological Answer :

- Isotopic Tracers : Use ³⁴S-labeled reactants to track sulfur incorporation via mass spectrometry.

- Kinetic Profiling : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation rates .

Tables for Key Data

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 117°C | |

| IR (C=S stretch) | 1045–1055 cm⁻¹ | |

| NMR (Thione proton in CS₂) | δ 5.69 (s) | |

| Molecular Ion (MS) | m/z 210 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。